molecular formula C14H13F2N3O2 B6902257 N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide

N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide

Cat. No.: B6902257
M. Wt: 293.27 g/mol
InChI Key: PBQYKUKRFJAMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoromethyl group and the quinoxaline moiety in its structure suggests that it may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide typically involves multiple steps, including the formation of the difluoromethylcyclopropyl intermediate and the subsequent coupling with the quinoxaline derivative. One common approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a cyclopropyl ring, followed by the acylation of the resulting intermediate with a quinoxaline derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient difluoromethylation and acylation reactions, as well as purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction could produce reduced quinoxaline derivatives .

Scientific Research Applications

N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and quinoxaline moiety may contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(trifluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide
  • N-[1-(fluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide
  • N-[1-(methyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide

Uniqueness

N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide is unique due to the presence of the difluoromethyl group, which can enhance its metabolic stability and bioavailability compared to its analogs. This structural feature may also influence its pharmacokinetic properties and overall efficacy .

Properties

IUPAC Name

N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c15-13(16)14(5-6-14)18-11(20)8-19-10-4-2-1-3-9(10)17-7-12(19)21/h1-4,7,13H,5-6,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQYKUKRFJAMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)NC(=O)CN2C3=CC=CC=C3N=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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